DM-Cck - 151705-73-6

DM-Cck

Catalog Number: EVT-1203788
CAS Number: 151705-73-6
Molecular Formula: C93H139N15O25S2
Molecular Weight: 1931.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholecystokinin, from which DM-Cck is derived, is a peptide hormone that belongs to the family of gastrointestinal hormones. It is classified under the group of neuropeptides and is known for its role in digestive processes. The primary source of DM-Cck synthesis is the intestinal mucosa, specifically from I-cells located in the duodenum. This hormone is part of a broader class of signaling molecules that include gastrin and secretin, which are also involved in digestive regulation .

Synthesis Analysis

The synthesis of DM-Cck involves several steps:

  1. Precursor Formation: The synthesis begins with the transcription of the CCK gene, leading to the formation of a preprocholecystokinin precursor.
  2. Post-Translational Modifications: This precursor undergoes proteolytic cleavage to produce procholecystokinin, which is further processed into active forms such as CCK-8 (the most biologically active form) through enzymatic action.
  3. Release Mechanism: Upon stimulation by dietary fats or amino acids, DM-Cck is released into the bloodstream where it exerts its physiological effects.

Key parameters influencing synthesis include nutrient composition in the gut and hormonal signals such as gastrin .

Molecular Structure Analysis

DM-Cck has a complex molecular structure characterized by a specific sequence of amino acids. The most studied form, CCK-8, consists of eight amino acids with a conserved carboxyl-terminal pentapeptide sequence (Gly-Trp-Met-Asp-Phe-NH2) that is critical for receptor binding and biological activity.

Structural Data

  • Molecular Formula: C_30H_33N_5O_6S
  • Molecular Weight: Approximately 577.7 g/mol
  • Peptide Sequence: Varies slightly among species but retains essential functional motifs.

The structure allows DM-Cck to interact with specific receptors (CCK1 and CCK2), triggering various intracellular signaling pathways .

Chemical Reactions Analysis

DM-Cck participates in several chemical reactions primarily involving its interaction with G protein-coupled receptors:

  1. Receptor Binding: DM-Cck binds to CCK1 and CCK2 receptors on target cells, initiating signal transduction pathways.
  2. Signal Transduction: Upon binding, these receptors activate downstream signaling cascades including phospholipase C, leading to an increase in intracellular calcium levels and activation of protein kinase pathways.
  3. Physiological Effects: These reactions culminate in physiological responses such as enzyme secretion from pancreatic acinar cells and gallbladder contraction .
Mechanism of Action

The mechanism of action for DM-Cck involves several key steps:

  1. Receptor Activation: DM-Cck binds to CCK receptors (CCK1R and CCK2R), causing conformational changes that activate associated G proteins.
  2. Intracellular Signaling: This activation leads to the stimulation of phospholipase Cβ, resulting in the production of inositol trisphosphate and diacylglycerol, which increase intracellular calcium levels.
  3. Physiological Outcomes: The increased calcium concentration promotes exocytosis of digestive enzymes from pancreatic cells and stimulates gallbladder contraction, enhancing digestion .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Sensitive to heat and acidic conditions; stability can be affected by storage conditions.

Chemical Properties

  • pKa Values: Reflects its acidic nature due to carboxylic groups.
  • Melting Point: Not well-defined due to its peptide nature but generally stable under physiological conditions.

These properties influence its bioavailability and efficacy as a therapeutic agent .

Applications

DM-Cck has several scientific applications:

  1. Clinical Research: Studied for its role in gastrointestinal disorders such as pancreatitis and obesity.
  2. Therapeutic Potential: Investigated for potential use in appetite regulation therapies due to its effects on satiety.
  3. Diagnostic Uses: Utilized in diagnostic tests for pancreatic function assessment.

Research continues into its broader implications for metabolic health and potential therapeutic interventions targeting its signaling pathways .

Introduction to Cholecystokinin (CCK)

Historical Discovery and Evolution of CCK Research

The identification of cholecystokinin (CCK) began in 1928 when physiologists Andrew Ivy and Eric Oldberg observed that intestinal extracts could induce gallbladder contraction in dogs. They attributed this activity to a hormonal factor termed "cholecystokinin" (Greek: chole = bile, kystis = bladder, kinin = to move) [5] [8]. For decades, "pancreozymin"—a substance stimulating pancreatic enzyme secretion—was considered distinct until 1964, when Jorpes and Mutt purified porcine intestinal extracts and demonstrated that both activities resided in a single peptide [5] [8]. This unification established CCK as a multifunctional hormone. Structural characterization revealed a 33-amino-acid peptide (CCK-33) with a sulfated tyrosine residue at position 27, critical for biological activity [5]. The subsequent discovery of shorter forms (e.g., CCK-8, CCK-58) and neuronal CCK expression in the 1970s expanded CCK’s identity beyond a gut hormone to a pivotal neuropeptide [1] [8].

Table 1: Key Milestones in CCK Research

YearDiscoveryResearchers
1928Gallbladder-contracting activity in extractsIvy & Oldberg
1943Identification of "pancreozymin" activityHarper & Raper
1968Purification and sequencing of CCK-33Jorpes & Mutt
1975Detection of CCK in cerebral neuronsVanderhaeghen et al.
1980sCloning of CCK genes and receptorsMultiple groups

Structural and Functional Classification of CCK Peptides

CCK peptides derive from a 115-amino-acid preprohormone. Tissue-specific proteolytic processing yields multiple bioactive forms: CCK-58, CCK-33, CCK-22, and CCK-8, all sharing an identical C-terminal heptapeptide sequence (-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) [1] [4] [6]. Sulfation of the tyrosine residue (Tyr-7) is enzymatically mediated and dictates receptor specificity:

  • CCK1 Receptor (CCK1R): Requires sulfated Tyr-7 for high-affinity binding (Ki ≈ 0.6–1 nM). Nonsulfated CCK-8 exhibits >500-fold reduced affinity [3] [6].
  • CCK2 Receptor (CCK2R): Binds sulfated and nonsulfated CCK equally (Ki ≈ 0.3–1 nM) and also responds to gastrin [3] [6].

Table 2: Bioactive CCK Peptides and Their Properties

FormLength (AA)Primary SourceKey Functions
CCK-5858Intestinal I-cellsDominant circulating form; regulates satiety
CCK-3333Intestinal I-cellsMajor hormonal form in humans
CCK-2222Intestine, neuronsLess abundant; functional overlap with CCK-33
CCK-88Cerebral neurons, intestineNeurotransmission; rapid signaling
CCK-55BrainNeuropeptide; uncertain physiological role

Structurally, CCK-58 adopts a helix-turn-helix configuration, while shorter forms (e.g., CCK-8) are linear [6] [8]. Functional diversity arises from receptor distribution:

  • CCK1R: Expressed in pancreatic acini, gallbladder, gastric smooth muscle, and select brain regions (e.g., area postrema). Mediates gallbladder contraction, pancreatic enzyme secretion, gastric emptying delay, and satiety [2] [3].
  • CCK2R: Predominant in the brain (cortex, amygdala, hippocampus), stomach (parietal cells), and pancreatic islets. Regulates anxiety, gastric acid secretion, and neuronal excitability [2] [6] [9].

CCK Gene Expression and Tissue-Specific Distribution

The human CCK gene spans 7 kb on chromosome 3 (3p22.1) and comprises three exons. Exon 1 encodes the 5’ untranslated region (UTR), exon 2 the signal peptide and part of the spacer, and exon 3 the bioactive peptide region [7]. Transcription is regulated by a proximal promoter containing conserved regulatory elements:

  • E-box (-97 to -92): Putative binding site for basic helix-loop-helix (bHLH) transcription factors.
  • CRE/TRE (-79 to -73): Combined cAMP response element (CRE) and 12-O-tetradecanoylphorbol-13-acetate response element (TRE). Binds phosphorylated CREB (cAMP response element-binding protein) and AP-1 (activator protein 1) [7].
  • GC-rich region (-40 to -10): Binds Sp-family transcription factors, facilitating RNA polymerase II assembly [7].

CCK expression is developmentally dynamic and tissue-restricted:

  • Intestine: Epithelial I-cells in duodenal/jejunal mucosa express high CCK prenatally, decline near birth, and increase postnatally. Expression is stimulated by dietary fats/proteins, pituitary adenylate cyclase-activating polypeptide (PACAP), and glucocorticoids [1] [7].
  • Brain: Cortical and hippocampal neurons show low prenatal CCK mRNA, increasing steadily during postnatal development. Mature levels are highest in the cortex, hippocampus, and amygdala [1] [7] [8]. Injury, dopamine, estrogen, and cAMP elevate neuronal CCK transcription.
  • Peripheral Sites: Low-level expression occurs in pituitary corticotrophs, thyroid C-cells, adrenal medulla, testicular spermatogenic cells, cardiac myocytes, and immune cells [1] [4] [9].

Table 3: Tissue-Specific CCK Expression Patterns

Tissue/OrganCell TypesCCK Content (pmol/g)Dominant Molecular Forms
Duodenal mucosaEndocrine I-cells150–200CCK-58, CCK-33, CCK-22
Cerebral cortexExcitatory/inhibitory neurons350–400CCK-8, CCK-5
HippocampusNeurons (CA1–CA3, dentate gyrus)≈350CCK-8
PancreasIslet ganglionic cells, nerve terminals<5CCK-8
Adrenal glandMedullary chromaffin cells≈1CCK-8, precursors
SpermatozoaSperm heads≈1Partially processed forms

Tissue-specific post-translational processing explains molecular heterogeneity: Intestinal I-cells secrete larger CCK forms (CCK-58/-33) into blood, while neurons predominantly release CCK-8 and CCK-5 [1] [4]. This compartmentalization enables CCK to function as both a hormone (endocrine signaling) and a neuropeptide (synaptic signaling), integrating gut-brain axis communication.

Properties

CAS Number

151705-73-6

Product Name

DM-Cck

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C93H139N15O25S2

Molecular Weight

1931.3 g/mol

InChI

InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1

InChI Key

SOLQBRKLBPMIFT-YKMRUUQMSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC

Synonyms

dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9
DM-CCK

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.